molecular formula C17H28N2O2 B2887066 Z-DANon HCl CAS No. 1822866-41-0

Z-DANon HCl

Cat. No. B2887066
CAS RN: 1822866-41-0
M. Wt: 292.423
InChI Key: UTXVJZQAALXMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DANon HCl is a chemical compound with the name N1-t-Benzyloxycarbonyl-1,9-diaminononane hydrochloride. It’s also known by its synonyms: Z-NH-(CH2)9-NH2*HCl, benzyl 9-aminononylcarbamate hydrochloride . It’s a versatile material used in scientific research and exhibits high perplexity due to its complex molecular structure.


Molecular Structure Analysis

Z-DANon HCl has a molecular formula of C17H28N2O2HCl and a molecular weight of 292.4236.45 g/mol . The exact molecular structure is not provided in the available resources. For a detailed molecular structure analysis, advanced techniques like X-ray crystallography or NMR spectroscopy might be required.

Scientific Research Applications

Anticancer Potential

A novel synthetic trans-stilbene compound, Z-DAN-11, has demonstrated remarkable efficacy in blocking tumor growth and progression both in vitro and in vivo. It inhibits cancer cell proliferation through microtubule depolymerization, inducing G2/M arrest and leading to apoptotic cell death. Interestingly, Z-DAN-11 shows limited cytotoxicity to normal cells compared to cancer cells. Its mechanism involves ROS production, leading to significant alterations in mitochondrial redox status, thereby contributing to apoptosis. Z-DAN-11 mediates apoptosis partially through a p53-dependent pathway, offering a promising therapeutic strategy against cancer (Parida et al., 2018).

Enhancing Oral Absorption

Research on the dissolution profiles of various solid formulations, including dantrolene sodium salt (DAN-NA), has elucidated their effects on enhancing oral absorption. The study indicated that certain formulations, like DAN-NA, rapidly reach maximum concentration and maintain higher concentration levels than their stable free forms. This enhancement of in vivo absorption from solid formulations, such as salts, solvates, and cocrystals, is attributed to the precipitation rate, form of precipitation, and retention of the initial solid state during the absorption process (Hisada et al., 2016).

Neuroprotective Potential

Z-ligustilide (Z-LIG), the primary lipophilic compound of Danggui (Radix Angelica sinensis), has shown significant neuroprotective potential. In studies involving hydrogen peroxide-induced injury in PC12 cells, Z-LIG demonstrated a pronounced protective effect. This protection is partly due to improved cellular antioxidant defense and inhibition of the mitochondrial apoptotic pathway, suggesting its usefulness in treating neurodegenerative disorders where oxidative stress and apoptosis are mainly implicated (Yu et al., 2007).

Photocatalytic and Adsorption Properties

The Zn0.3Al0.4O4.5 nanoparticles (ZnAlONPs) serve as an efficient photocatalyst for formaldehyde degradation and an effective adsorbent for the removal of eriochrome black-T (EBT) dye from aqueous solutions. Their unique structure contributes to their high photocatalytic activity and adsorption capacity, showcasing the potential application of ZnAlONPs in environmental remediation and water treatment technologies (Fegade et al., 2020).

properties

IUPAC Name

benzyl N-(9-aminononyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16;/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWCZRSSFQOJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-DANon HCl

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